Cy7 amine, also known as Cyanine 7 amine, is a near-infrared dye characterized by its sulfonated amino derivative structure, which enhances its water solubility and reactivity. The chemical formula for Cy7 amine is with a molecular weight of approximately 807.07 g/mol . This compound is primarily utilized in biological imaging and labeling due to its unique spectral properties, including an excitation maximum at 750 nm and an emission maximum at 773 nm. Its dark green powder form is soluble in various solvents such as dimethylformamide and dimethyl sulfoxide, making it versatile for different applications .
Cy7 amine itself does not have a specific biological mechanism of action. Its primary function is as a labeling agent for biomolecules. Once conjugated to a biomolecule of interest, Cy7 amine allows researchers to track the location and movement of that biomolecule within cells or organisms using its NIR fluorescence properties [, ]. The NIR light penetrates deeper into tissues compared to visible light, allowing for imaging of biomolecules in deeper biological structures [].
While detailed safety information might not be publicly available for Cy7 amine, it is generally recommended to handle it with care following standard laboratory practices for organic compounds. Some potential hazards include:
Cy7 amine exhibits significant biological activity, particularly in the field of fluorescence imaging. Its near-infrared properties allow for deep tissue penetration with minimal background interference, making it ideal for in vivo imaging applications. Studies have shown that Cy7 amine conjugates can effectively label biomolecules such as proteins and antibodies, facilitating real-time tracking of biological processes . Furthermore, its sulfonated nature enhances solubility in physiological conditions, improving its utility in biological systems.
The synthesis of Cy7 amine typically involves several steps:
These methods ensure that the final product retains desirable properties for both chemical reactivity and biological applications.
Cy7 amine is widely used in:
Interaction studies involving Cy7 amine focus on its conjugation capabilities and binding interactions with various biomolecules. For instance, it has been shown to effectively bind to carbonyl groups present on proteins and other macromolecules. These interactions are crucial for developing targeted therapies and imaging agents that can specifically localize within tissues or cells .
Additionally, studies exploring the photostability and quantum yield of Cy7 amine indicate that it maintains consistent performance under physiological conditions, making it a reliable choice for long-term imaging studies .
Cy7 amine can be compared with other near-infrared dyes such as:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Cyanine 5 | Shorter wavelength (excitation max ~ 645 nm) | |
Cyanine 7 | Chlorinated version; less soluble than Cy7 amine | |
IRDye 800CW | Higher stability; used in multiplexing applications | |
Alexa Fluor 750 | Brightness and photostability; suitable for flow cytometry |
Cy7 amine's uniqueness lies in its sulfonated structure that enhances solubility while maintaining excellent fluorescence properties for biological applications. Its free amine functionality allows for versatile conjugation options not always available in other similar compounds .
The thermal instability of Cy7 amine manifests most strikingly through its "blueing" reaction, a net two-carbon excision process that converts the heptamethine dye into pentamethine (Cy5) and trimethine (Cy3) analogs. This phenomenon occurs through a sequence of conformational changes and bond reorganizations rather than direct acetylene loss, which quantum chemical modeling shows would be thermodynamically prohibitive [1] [2].
Central to this transformation is an electrocyclic closure mechanism where the linear polyene backbone of Cy7 amine coils into a six-membered ring intermediate (Figure 1). Density functional theory calculations at the ωB97X-D/6-31G*/CPCM(MeCN) level reveal a 14 kcal/mol energy barrier for this ring-closing step, which becomes accessible at temperatures above 70°C [1]. The resulting strained intermediate undergoes aromatization, simultaneously releasing Fischer’s base (1,3,3-trimethyl-2-methyleneindoline) and forming the 1,3,3-trimethyl-2-phenylindolium ion (TMP) as a stable byproduct [1] [2].
This initiation step sets off a cascade of nucleophilic attacks where Fischer’s base targets specific positions along the polymethine chain. Attack at the C2' and C4' positions occurs through transition states with 20.6-21.6 kcal/mol activation energies, leading to progressive chain shortening (Table 1) [1]. The reaction hierarchy shows pronounced length dependence:
Starting Material | Product | ΔAbsorption (nm) | Activation Energy (kcal/mol) |
---|---|---|---|
Cy7 | Cy5 | -100 | 20.6 |
Cy5 | Cy3 | -100 | 22.4 |
Cy3 | Cy1 | -100 | 26.2 |
Notably, Cy5 demonstrates no autonomous thermal degradation, requiring exogenous Fischer’s base to propagate the blueing process [2]. This length-dependent reactivity stems from the heptamethine system's unique ability to adopt coiled conformations that enable the initial electrocyclic step [1].
The blueing reaction exhibits marked sensitivity to solvent polarity and proton availability. In acetonitrile solutions, the reaction proceeds through distinct pathways depending on pH conditions:
Neutral Conditions (pH 7-8):
Thermal degradation follows the base-free electrocyclic mechanism described in Section 2.1, with a half-life of 48 hours at 70°C [1]. The reaction generates Cy5 and Cy3 in a 1:0.3 ratio, accompanied by 18% TMP formation [2].
Basic Conditions (pH >9):
Addition of 1 M CAPSO buffer at pH 9.5 accelerates the reaction rate 3.2-fold while altering product distribution. The Cy5 yield increases to 17.2% with concomitant suppression of Cy3 formation (<2%) [1]. This pH-dependent behavior arises from deprotonation of Fischer’s base, enhancing its nucleophilic character and shifting the attack preference to C4' positions [2].
Solvent effects further modulate reaction outcomes:
Polar Aprotic Media (DMF, DMSO):
Stabilize charged intermediates, increasing Cy3 yields to 35% at 100°C through enhanced proton shuttle mechanisms [1].
Protic Solvents (Methanol, Water):
Quench reactive intermediates through hydrogen bonding, reducing overall conversion by 68% compared to acetonitrile [2].
A notable exception occurs in dichloromethane, where limited solvent coordination allows isolated Cy7 to undergo 42% conversion to Cy5 within 24 hours at 70°C without added bases [1]. This solvent-dependent reactivity profile underscores the delicate balance between stabilization of transition states and intermediate quenching in Cy7 amine transformations.
Tertiary amines dramatically alter the blueing reaction trajectory through two synergistic mechanisms: catalytic base behavior and direct nucleophilic participation. Diisopropylethylamine (DIPEA) exemplifies this dual role, accelerating Cy7 degradation while steering product distributions through electronic and steric effects (Table 2) [1] [2].
Amine | Temperature | Time (h) | Cy5 Yield | Cy3 Yield | AsCy6 Yield |
---|---|---|---|---|---|
Diethylamine | 70°C | 60 | 15% | 5% | 45% |
Morpholine | 70°C | 20 | 12% | 4% | 51% |
Quinuclidine | 100°C | 36 | 10% | 24% | - |
Diisopropylethylamine | 70°C | 48 | 17% | 8% | 35% |
The amine's basicity governs proton abstraction rates critical for the aromatization step, while its nucleophilicity determines competition with Fischer’s base for attack sites on the polymethine chain. Steric bulk in amines like quinuclidine favors endoergic proton transfers that promote deeper chain truncation to Cy3 [2].
Mechanistic studies reveal three distinct amine interaction pathways:
Nucleophilic Displacement:
At elevated temperatures (>80°C), amines directly attack the central methine carbon, forming asymmetric Cy6 derivatives through a Menschutkin-type reaction [2].
Chain-Transfer Processes:
Amine-bound intermediates mediate hydrogen shuttling between reaction sites, enabling degenerate end-group exchange without net chain shortening [1].
This multifunctional amine participation creates complex kinetic landscapes where small changes in reaction conditions lead to dramatically different product profiles. For instance, increasing diethylamine equivalents from 10 to 30 shifts the AsCy6(NEt2):Cy5 ratio from 2:1 to 5.3:1 while accelerating secondary truncation to AsCy4(NEt2) [1]. Such precise control over reaction outcomes highlights the potential for rational design of cyanine derivatives through amine selection.
Cyanine 7 amine exhibits remarkable tumor-targeting capabilities through multiple mechanisms that enable precise identification and delineation of malignant tissues [5] [6]. The enhanced permeability and retention effect serves as the primary passive targeting mechanism, whereby the defective vascular architecture of tumors allows preferential accumulation of the fluorescent compound [7] [8]. Tumor blood vessels demonstrate increased permeability due to defective endothelial cells, large intercellular gaps, and abundant vascular mediators including bradykinin, nitric oxide, and vascular endothelial growth factor [7].
Research has demonstrated that Cyanine 7-based probes achieve tumor-to-background ratios exceeding 10:1 in various cancer models [9] [10]. A study utilizing Cyanine 7-labeled mannose derivatives showed significant uptake by tumor-associated macrophages, with radiant efficiencies in tumors substantially higher than in inflammatory sites throughout an 8-hour imaging window [11]. The biodistribution patterns consistently showed the highest signal intensity in tumor tissues, followed by stomach, lung, spleen, kidney, intestine, brain, and liver tissues [11].
Table 1: Tumor-Targeting Efficiency Data for Cyanine 7 Amine Derivatives
Study Parameter | Value | Reference |
---|---|---|
Peak tumor accumulation time | 24-48 hours | [9] [10] |
Tumor-to-background ratio | 10.51 | [12] |
Signal retention duration | >2 days | [9] |
Fluorescence quantum yield in biological systems | 0.24-0.30 | [13] [14] |
Circulation half-life | 2.5 hours | [9] |
Active targeting mechanisms involve conjugation of Cyanine 7 amine to specific ligands that bind overexpressed receptors on tumor cells [5] [15]. Integrin alpha-6 targeting using Cyanine 7-labeled peptides has shown exceptional tumor accumulation with minimal background signal [10]. The probe demonstrated high tumor-targeting efficiency with peak fluorescence signals occurring at 24 hours post-injection and maintaining elevated levels for extended periods [10].
The mitochondrial accumulation properties of certain Cyanine 7 derivatives enhance their therapeutic potential [16]. Triphenylphosphonium-conjugated Cyanine 7 compounds demonstrate specific mitochondrial localization with Pearson's correlation coefficients of 8.1, indicating highly efficient organelle targeting [16]. This subcellular specificity enables both imaging and potential therapeutic applications through mitochondrial dysfunction pathways [16].
Molecular mechanisms underlying tumor selectivity include preferential binding to negatively charged phospholipids in cancer cell membranes and exploitation of the acidic tumor microenvironment [7] [8]. The glycolytic metabolism of rapidly proliferating tumor cells creates an acidic milieu that can be utilized for pH-responsive drug delivery and enhanced fluorescent signal generation [7].
The integration of Cyanine 7 amine with real-time polymerase chain reaction and live-cell imaging systems represents a significant advancement in molecular diagnostics and cellular analysis [17] [18]. Real-time polymerase chain reaction technology enables the simultaneous amplification and detection of nucleic acid sequences through fluorescent reporter molecules, providing quantitative analysis capabilities [17] [19].
Cyanine 7 amine serves as an excellent fluorescent reporter for real-time polymerase chain reaction applications due to its near-infrared emission characteristics that minimize interference from cellular autofluorescence [20] [19]. The compound's stability under thermal cycling conditions and compatibility with various primer and probe systems make it particularly suitable for demanding molecular diagnostic applications [18] [21].
Table 2: Performance Characteristics in Real-Time PCR Applications
Parameter | Cyanine 7 Amine | Standard Reference |
---|---|---|
Excitation wavelength | 750 nm | Variable |
Emission wavelength | 773 nm | Variable |
Fluorescence quantum yield | 0.30 | 0.15-0.92* |
Thermal stability | High | Variable |
Background interference | Minimal | Variable |
*Range for common fluorescent dyes [22]
Live-cell imaging applications benefit from the deep tissue penetration capabilities of near-infrared fluorescence, enabling visualization of cellular processes in thick tissue samples and three-dimensional culture systems [23] [24]. The low phototoxicity and minimal photobleaching characteristics of Cyanine 7 amine allow for extended imaging periods without significant cellular damage [25] [26].
Cerenkov-activated fluorescent imaging represents an innovative application where Cyanine 7 amine derivatives are activated by Cerenkov luminescence from radiotracers [24]. This approach enables the conversion of weak Cerenkov signals into stronger fluorescent signals, with studies demonstrating significant fluorescence enhancement in tumor tissues over several days following injection [24].
The integration with molecular beacon technology and fluorescence resonance energy transfer systems enhances the specificity and sensitivity of nucleic acid detection [23] [19]. Cyanine 7-based probes in these systems demonstrate excellent signal-to-noise ratios and enable real-time monitoring of gene expression and cellular processes [23].
Advanced imaging modalities including fluorescence molecular tomography and photoacoustic imaging have been successfully integrated with Cyanine 7 amine probes [10] [27]. These three-dimensional imaging techniques provide quantitative biodistribution data and enable non-invasive monitoring of therapeutic responses [27].
Intraoperative surgical navigation utilizing Cyanine 7 amine-based fluorescent guidance represents a transformative approach to cancer surgery, enabling real-time identification of tumor margins and critical anatomical structures [28] [29]. Near-infrared fluorescence imaging provides surgeons with enhanced visualization capabilities that extend beyond the limitations of conventional white-light surgery [29] [30].
The near-infrared spectral range of 700-900 nanometers offers significant advantages for surgical applications, including high tissue penetration depths of millimeters to centimeters and minimal interference with the surgical field since human vision is insensitive to these wavelengths [29]. Cyanine 7 amine's emission at 773 nanometers falls within this optimal range, providing excellent contrast for intraoperative imaging [1] [29].
Table 3: Intraoperative Imaging Performance Metrics
Imaging Parameter | Performance Value | Clinical Significance |
---|---|---|
Tissue penetration depth | 5-10 mm | Enables detection of buried lesions [15] |
Signal-to-background ratio | Up to 10:1 | Clear tumor delineation [9] |
Imaging window duration | 24-72 hours | Extended surgical planning [9] |
Fluorescence intensity | High brightness | Real-time visualization [31] |
Spatial resolution | Sub-millimeter | Precise margin detection [12] |
Hepatocellular carcinoma surgical applications have demonstrated exceptional results with Cyanine 7-based probes, achieving tumor-to-normal tissue ratios of 10.51 [12]. The integrin alpha-6 targeting approach enables specific identification of hepatocellular carcinoma cells with minimal background signal, addressing the critical need for precise tumor margin delineation [12]. Studies show peak fluorescence signals at 24 hours post-injection with sustained elevation for effective surgical planning [12].
Prostate cancer surgical navigation has been revolutionized through the development of mitochondria-targeted Cyanine 7 derivatives that provide both fluorescence guidance and therapeutic capabilities [9]. The extended circulation half-life of 2.5 hours and high tumor affinity enable comprehensive surgical planning and real-time guidance during radical prostatectomy procedures [9]. The approach significantly reduces recurrence rates and improves survival outcomes through enhanced tumor detection and complete resection [9].
Fluorescence-guided surgical systems incorporating Cyanine 7 amine enable simultaneous acquisition of anatomical white-light images and near-infrared fluorescence signals [31] [29]. These integrated systems provide surgeons with real-time overlay information that highlights tumor tissues and critical structures without disrupting normal surgical workflows [31].
The development of surgical goggle systems utilizing Cyanine 7 fluorescence has demonstrated remarkable precision in tumor margin identification [31]. These head-mounted display systems merge fluorescent signals with anatomical images, providing surgeons with augmented reality visualization of tumor boundaries that are invisible to the naked eye [31]. Validation studies confirm accurate tumor delineation with minimal false-positive signals [31].
Sentinel lymph node mapping represents another critical application where Cyanine 7 amine provides superior performance compared to conventional approaches [28] [30]. The near-infrared fluorescence enables identification of lymphatic drainage patterns and detection of metastatic lymph nodes with high sensitivity and specificity [28]. This capability is particularly valuable for staging procedures and determination of appropriate treatment strategies [30].
Advanced surgical navigation systems incorporating artificial intelligence and machine learning algorithms enhance the interpretation of Cyanine 7 fluorescence signals [32]. These systems provide automated tumor detection and margin delineation, reducing subjective interpretation and improving surgical precision [32]. Real-time analysis capabilities enable immediate feedback to surgeons during critical decision-making moments [32].